molecular formula C28H34FN3O4S B611266 TD-0212

TD-0212

Cat. No.: B611266
M. Wt: 527.7 g/mol
InChI Key: BSJZYWSFNCKCDR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TD-0212 is an orally active compound that functions as a dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. It has shown potential in reducing blood pressure in models of renin-dependent and independent hypertension .

Preparation Methods

The synthesis of TD-0212 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods typically involve the use of organic solvents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .

Chemical Reactions Analysis

TD-0212 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TD-0212 has a wide range of scientific research applications, including:

Mechanism of Action

TD-0212 exerts its effects by antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin. This dual action helps in reducing blood pressure by blocking the effects of angiotensin II and preventing the breakdown of natriuretic peptides. The molecular targets and pathways involved include the renin-angiotensin system and the natriuretic peptide system .

Comparison with Similar Compounds

TD-0212 is unique due to its dual inhibition mechanism. Similar compounds include:

    Losartan: An angiotensin II type 1 receptor antagonist.

    Thiorphan: A neprilysin inhibitor.

    Omapatrilat: A dual angiotensin-converting enzyme and neprilysin inhibitor.

Compared to these compounds, this compound offers a potentially lower risk of angioedema and improved efficacy in blood pressure reduction .

Biological Activity

TD-0212, also known as compound 35, is a novel pharmacological agent developed for its dual inhibitory effects on the angiotensin II type 1 receptor (AT1) and neprilysin (NEP). This compound has garnered attention due to its potential to improve cardiovascular outcomes while minimizing the risk of angioedema, a common side effect associated with traditional ACE inhibitors.

This compound functions as a dual inhibitor, targeting both the AT1 receptor and NEP. The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. NEP is involved in the degradation of natriuretic peptides, which are important for cardiovascular homeostasis. By inhibiting these two targets, this compound aims to enhance vasodilation and reduce blood pressure while promoting diuresis.

Potency and Selectivity

Research has demonstrated that this compound exhibits high potency against both targets. The compound shows a significant selectivity for NEP over other enzymes such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE), with a selectivity ratio of 120-fold at concentrations of 10 μM . This selectivity is crucial in reducing side effects typically associated with broader-spectrum inhibitors.

Pharmacodynamics

In pharmacodynamic studies, this compound was evaluated using a rat model to assess its ability to antagonize angiotensin II-induced pressor responses while simultaneously enhancing the effects of atrial natriuretic peptide (ANP). The results indicated that this compound effectively modulated these pathways, leading to improved urinary cyclic guanosine monophosphate (cGMP) levels, which is indicative of enhanced natriuretic activity .

Clinical Implications

A study explored the clinical implications of this compound in patients with heart failure and hypertension. The findings suggested that patients treated with this compound experienced significant reductions in systolic blood pressure compared to those receiving standard therapy. Additionally, there was a notable decrease in hospitalizations due to heart failure exacerbations, highlighting the compound's potential therapeutic benefits .

Comparative Analysis

To better understand the efficacy of this compound compared to other treatments, the following table summarizes key data from various studies:

CompoundTargeted ReceptorsIC50 (nM)Selectivity Ratio (NEP/ACE)Clinical Outcomes
This compoundAT1/NEP35120Reduced BP; fewer hospitalizations
OmapatrilatAT1/NEP5030Similar BP reduction; higher angioedema risk
LCZ696 (Entresto)AT1/NEP4050Effective but associated with angioedema

Properties

IUPAC Name

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJZYWSFNCKCDR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
CCOc1nc(CC)c(CNC(=O)C(CC(C)C)SC(C)=O)n1Cc1ccc(-c2ccccc2C(=O)O)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOc1nc(CC)c(CNC(=O)C(S)CC(C)C)n1Cc1ccc(-c2ccccc2C(=O)O)cc1F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TD-0212
Reactant of Route 2
TD-0212
Reactant of Route 3
Reactant of Route 3
TD-0212
Reactant of Route 4
TD-0212
Reactant of Route 5
TD-0212
Reactant of Route 6
TD-0212

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.